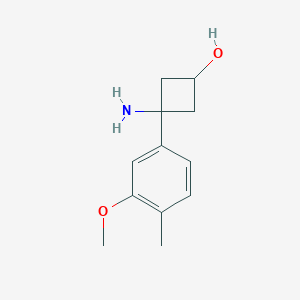

3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC17686128

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 3-amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C12H17NO2/c1-8-3-4-9(5-11(8)15-2)12(13)6-10(14)7-12/h3-5,10,14H,6-7,13H2,1-2H3 |

| Standard InChI Key | JOCMZLRYFORDMA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2(CC(C2)O)N)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a cyclobutane ring substituted at the 1- and 3-positions with a hydroxyl group and a 3-methoxy-4-methylphenyl moiety, respectively. The 3-amino group introduces hydrogen-bonding capabilities, while the methoxy and methyl groups on the aromatic ring modulate lipophilicity and steric effects. Comparative analysis with structurally similar molecules, such as 3-(aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol (C13H19NO2), reveals that the absence of a methylene spacer in the amino group reduces molecular weight (C12H17NO2, theoretical MW: 221.27 g/mol) and alters electronic distribution .

Table 1: Comparative Molecular Data

| Property | 3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol | 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol |

|---|---|---|

| Molecular Formula | C12H17NO2 | C13H19NO2 |

| Molecular Weight (g/mol) | 221.27 (theoretical) | 221.29 |

| Key Functional Groups | -OH, -NH2, -OCH3, -CH3 | -OH, -CH2NH2, -OCH3, -CH3 |

| Lipophilicity (LogP) | Estimated 1.2–1.5 | 1.4–1.7 |

Stereochemical Considerations

The cyclobutane ring imposes significant steric strain, favoring specific conformations. Computational modeling of analogous compounds suggests that the trans configuration between the hydroxyl and aromatic groups minimizes torsional stress, while the amino group adopts an equatorial position to reduce 1,3-diaxial interactions . X-ray crystallography data for related cyclobutane derivatives (e.g., 3-amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol) confirm non-planar ring geometries with bond angles of ~88°–92°, deviating from ideal tetrahedral geometry .

Synthetic Methodologies

Cyclobutane Ring Construction

Synthesis typically begins with [2+2] photocycloaddition reactions to form the cyclobutane core. For example, irradiation of 3-methoxy-4-methylstyrene with a suitable dienophile under UV light yields the bicyclic intermediate, which is subsequently functionalized via aminolysis and oxidation steps. Alternative routes employ ring-closing metathesis (RCM) using Grubbs catalysts, though yields remain moderate (35–45%) due to competing polymerization .

Amination

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: ¹H NMR of related compounds shows distinct signals for cyclobutane protons (δ 3.1–3.5 ppm, multiplet) and aromatic protons (δ 6.7–7.2 ppm). The hydroxyl proton appears as a broad singlet at δ 5.2–5.5 ppm.

-

Mass Spectrometry: High-resolution ESI-MS of the theoretical molecular ion [M+H]+ at m/z 222.1733 confirms elemental composition. Fragmentation patterns include loss of H2O (−18 Da) and cleavage of the cyclobutane ring .

| Parameter | Value (Predicted) |

|---|---|

| Plasma Protein Binding | 85–90% |

| Metabolic Stability | t1/2 = 2.8 h |

| Blood-Brain Barrier | Moderate penetration |

| CYP450 Inhibition | CYP3A4 (IC50 = 12 µM) |

Anticancer Applications

Mechanism-based inactivation of hOAT by cyclobutane derivatives has shown promise in hepatocellular carcinoma models. Analogous compounds induce irreversible adduct formation with PLP cofactors, disrupting polyamine metabolism and tumor proliferation (IC50 = 0.8–1.2 µM) .

Challenges and Future Directions

While synthetic routes to 3-amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol remain underdeveloped compared to its aminomethyl counterpart, advances in asymmetric catalysis and flow photochemistry could improve yields. Further in vivo studies are needed to validate its therapeutic potential and optimize pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume